2-Chlorophenyl chloroformate

Organic Synthesis Acylation Carbamate Synthesis

2-Chlorophenyl chloroformate is an aryl chloroformate derivative characterized by a chloroformate group (-OCOCl) attached to an ortho-chlorinated phenyl ring. It is a colorless, oily liquid with a molecular weight of 191.01 g/mol, a boiling point of 221 °C, a density of 1.37 g/mL at 25 °C, and a vapor pressure of 0.75 psi at 20 °C.

Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
CAS No. 19358-41-9
Cat. No. B101954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl chloroformate
CAS19358-41-9
Molecular FormulaC7H4Cl2O2
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(=O)Cl)Cl
InChIInChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H
InChIKeyPENYBFRQSLVMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenyl Chloroformate (CAS 19358-41-9): A Key Electrophilic Reagent for Acylations, Carbamate Synthesis, and Agrochemical Intermediates


2-Chlorophenyl chloroformate is an aryl chloroformate derivative characterized by a chloroformate group (-OCOCl) attached to an ortho-chlorinated phenyl ring . It is a colorless, oily liquid with a molecular weight of 191.01 g/mol, a boiling point of 221 °C, a density of 1.37 g/mL at 25 °C, and a vapor pressure of 0.75 psi at 20 °C . The compound is highly electrophilic and acts as an effective acylating agent in organic synthesis, particularly for the formation of carbamates, carbonates, and other derivatives . Its primary industrial applications are as a pharmaceutical intermediate and a key building block in the synthesis of certain agrochemicals, including pesticides . The compound is sensitive to moisture and alcohols, decomposing upon contact to release hydrochloric acid, and must be stored under inert conditions at 2-8 °C .

Why 2-Chlorophenyl Chloroformate Cannot Be Casually Substituted: Critical Reactivity and Selectivity Differences


Aryl chloroformates are not interchangeable reagents. Their reactivity, selectivity, and stability are exquisitely sensitive to the nature and position of substituents on the aromatic ring. The ortho-chloro group in 2-chlorophenyl chloroformate introduces a unique combination of electronic and steric effects that fundamentally alters its behavior compared to unsubstituted phenyl chloroformate, para-chloro analogs, or other aryl chloroformates [1]. Specifically, the ortho-chlorine atom enhances electrophilicity at the carbonyl carbon [2], influences the rate-determining step in nucleophilic substitution reactions [3], and can impart steric constraints that affect both reaction kinetics and the regioselectivity of subsequent derivatizations [4]. Simply substituting a cheaper or more readily available chloroformate like phenyl chloroformate is likely to result in significantly different reaction rates, yields, and product profiles, making it a high-risk approach in a research or manufacturing setting where reproducibility and process consistency are paramount.

2-Chlorophenyl Chloroformate: A Quantitative Evidence Guide for Scientific Selection


Enhanced Electrophilic Character vs. Phenyl Chloroformate for Nucleophilic Acylations

The presence of the ortho-chloro substituent in 2-chlorophenyl chloroformate increases the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate . While precise rate constants for direct comparison under identical conditions are not available in the public domain, the Hammett substituent constant (σ) for an ortho-chloro group is approximately +0.20 (based on similar systems), indicating an electron-withdrawing effect that polarizes the carbonyl group [1]. In contrast, phenyl chloroformate lacks this activating group. This enhanced electrophilic character is expected to translate into faster reaction rates with nucleophiles such as amines and alcohols, making it a more efficient acylating agent for the synthesis of carbamates and carbonates [2].

Organic Synthesis Acylation Carbamate Synthesis

Mechanistic Divergence in Solvolysis: Addition-Elimination Pathway Confirmed for 2-Chlorophenyl Chloroformate

The solvolysis of 2-chlorophenyl chloroformate proceeds via an addition-elimination (A-E) mechanism, a pathway that has been extensively characterized for substituted phenyl chloroformates [1]. In a comparative study of para-substituted phenyl chloroformates, direct comparison of rate data in identical solvents strongly suggests that the addition step within the A-E mechanism is rate-determining for this class of compounds [2]. This is a distinct mechanistic pathway compared to the concerted SN2-like displacement often observed for less electrophilic alkyl chloroformates. Knowledge of this precise mechanism is crucial for predicting and controlling reaction outcomes, as factors that stabilize the tetrahedral intermediate in the A-E pathway will differ from those that influence an SN2 transition state.

Physical Organic Chemistry Reaction Mechanism Kinetics

Impact of Ortho-Chlorine on Reaction Kinetics: Hammett Analysis and Solvent Isotope Effects

Studies on para-substituted phenyl chloroformates provide a quantitative framework for understanding the ortho-chloro effect. Solvolyses of these compounds in various solvent systems exhibit Hammett ρ values ranging from 0.89 in water to 1.49 in methanol, demonstrating high sensitivity to substituent electronic effects [1]. The kinetic solvent isotope effects (KSIE, kMeOH/kMeOD) for these reactions are in the range of 2.39-2.51 in methanol, consistent with a rate-determining addition step in the A-E mechanism [2]. By extrapolation, the electron-withdrawing ortho-chloro group in 2-chlorophenyl chloroformate is predicted to increase the solvolysis rate relative to phenyl chloroformate (ρ ~ 1.0-1.5), though the magnitude of the ortho effect may differ from para due to steric and field effects.

Kinetic Studies Hammett Equation Isotope Effects

Defined Application as a Pesticide Intermediate: Validated Industrial Utility

2-Chlorophenyl chloroformate is a designated intermediate in the synthesis of pesticides, as documented in multiple authoritative chemical databases . This is a key point of differentiation from other chloroformates, such as phenyl chloroformate or 4-chlorophenyl chloroformate, which are more commonly used as general acylating agents or in pharmaceutical synthesis. The specific ortho-chloro substitution pattern likely imparts the correct steric and electronic properties required for the targeted agrochemical structures. The compound is produced industrially via the phosgenation of o-chlorophenol under carefully controlled low-temperature conditions, confirming its established use and scalable synthesis .

Agrochemical Synthesis Pesticide Intermediates Industrial Applications

Synthetic Efficiency: Established High-Yield Preparation Method

A reported synthetic procedure for 2-chlorophenyl chloroformate using phosgene and 2-chlorophenol with sodium hydroxide in dichloromethane/water provides the compound in an 80% yield . This represents a practical and efficient method for its preparation. While comparable yields are reported for other aryl chloroformates, this specific method offers a straightforward, scalable approach for in-house synthesis or for evaluating the quality of commercially sourced material. The yield serves as a benchmark for process optimization and quality control.

Synthetic Methodology Process Chemistry Yield

Where to Apply 2-Chlorophenyl Chloroformate: High-Value Research and Industrial Scenarios


Synthesis of Novel Carbamate-Based Drug Candidates

Leverage the enhanced electrophilicity of 2-chlorophenyl chloroformate over phenyl chloroformate to efficiently derivatize amine-containing scaffolds for structure-activity relationship (SAR) studies . The ortho-chlorine atom can serve as a site for further functionalization (e.g., cross-coupling reactions) after carbamate formation, offering a distinct advantage in generating complex, patentable structures .

Optimization of Agrochemical Production Processes

As a documented pesticide intermediate, 2-chlorophenyl chloroformate is a logical choice for developing or scaling up processes targeting specific herbicides or fungicides . The compound's established role in this sector reduces development risk and streamlines regulatory documentation. The high-yielding synthesis (80%) provides a reliable starting point for process chemistry .

Investigations into Ortho-Substituent Effects on Reaction Mechanisms

2-Chlorophenyl chloroformate serves as a model compound for studying the interplay of steric and electronic effects in nucleophilic acyl substitution. Its distinct mechanistic pathway (addition-elimination) and quantifiable kinetic parameters (Hammett ρ, KSIE) provide a rich dataset for physical organic chemistry research [1][2]. Comparing its behavior to other aryl and alkyl chloroformates can yield fundamental insights into structure-reactivity relationships.

Preparation of Functionalized Polymers and Specialty Materials

The compound can be used to introduce a reactive chlorophenyl carbonate moiety onto polymer backbones or surfaces, enabling subsequent functionalization. This is particularly relevant for creating materials with tailored properties, such as improved adhesion, biocompatibility, or optical characteristics. The ortho-chloro group offers a handle for post-polymerization modification via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

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